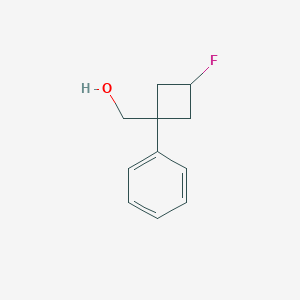

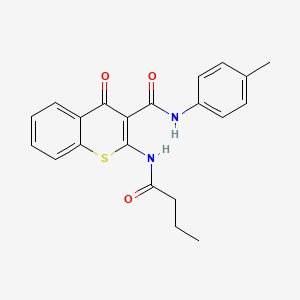

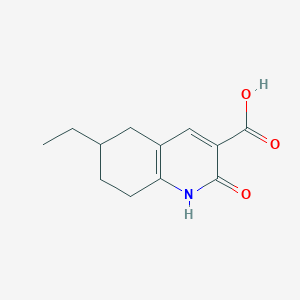

![molecular formula C21H18N2O4S B2389601 4-メチル-N-(7-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンゼンスルホンアミド CAS No. 866152-15-0](/img/structure/B2389601.png)

4-メチル-N-(7-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are a class of benzoxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzo[b][1,4]oxazepine derivatives .作用機序

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide inhibits the activity of histone demethylases, which are enzymes that remove methyl groups from histones. Histone demethylases play a crucial role in epigenetic regulation by controlling the expression of genes. By inhibiting the activity of histone demethylases, 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide leads to the accumulation of methylated histones, which results in the repression of gene expression.

Biochemical and Physiological Effects:

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer, 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. In inflammation, 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide reduces the production of pro-inflammatory cytokines by inhibiting the activity of histone demethylases. In neurodegenerative disorders, 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide improves cognitive function and reduces neuroinflammation by regulating the expression of genes involved in these processes.

実験室実験の利点と制限

One of the advantages of using 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide in lab experiments is its specificity for histone demethylases. 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide has been shown to selectively inhibit the activity of histone demethylases and does not affect other enzymes involved in epigenetic regulation. However, one of the limitations of using 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide is its relatively low potency compared to other histone demethylase inhibitors.

将来の方向性

There are several future directions for research on 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent derivatives of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide on gene expression and epigenetic regulation.

合成法

The synthesis of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide is a complex and multi-step process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-6-nitrobenzoic acid, which results in the formation of 4-methyl-N-(2-methyl-6-nitrobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide. This intermediate is then reduced using palladium on carbon to yield the final product, 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide.

科学的研究の応用

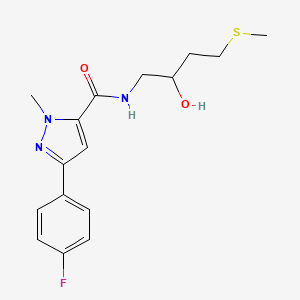

- この化合物の N-トリフルオロアセチルスルフィリム部分は、新規な農作物保護剤の開発のための構造的足場として有望であることが示されています . 研究者らは、この化合物を含むスルフィリム含有アントラニル酸ジアミドを合成しており、殺虫活性を示しています。これは、害虫管理戦略に貴重な追加になる可能性があります。

農薬および殺虫剤

特性

IUPAC Name |

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-13-3-7-16(8-4-13)28(25,26)23-15-6-10-19-17(12-15)21(24)22-18-9-5-14(2)11-20(18)27-19/h3-12,23H,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLDAAULZXIITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

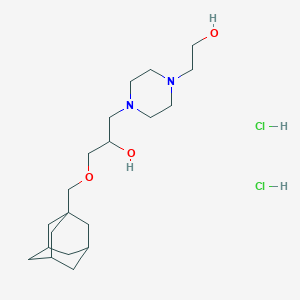

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

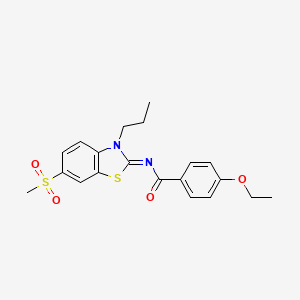

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)

![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)